molecular formula C9H13F3O B1485603 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol CAS No. 1692250-42-2

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol

Cat. No.: B1485603
CAS No.: 1692250-42-2
M. Wt: 194.19 g/mol
InChI Key: JWYGEUNBOMJAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a hept-4-yn-2-ol backbone. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-bromo-2-methylpropane with a suitable alkyne in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoro-6,6-dimethylhept-4-yn-2-one.

    Reduction: Formation of 1,1,1-trifluoro-6,6-dimethylhept-4-ene-2-ol or 1,1,1-trifluoro-6,6-dimethylheptane-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The alkyne group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propyn-2-ol: Similar structure but with a shorter carbon chain.

    1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group instead of a dimethyl group.

    1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: Contains additional aromatic rings and conjugated double bonds.

Uniqueness

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol is unique due to its specific combination of trifluoromethyl, hydroxyl, and alkyne groups, which confer distinct chemical reactivity and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1,1-trifluoro-6,6-dimethylhept-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O/c1-8(2,3)6-4-5-7(13)9(10,11)12/h7,13H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYGEUNBOMJAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol
Reactant of Route 3
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol
Reactant of Route 6
1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.